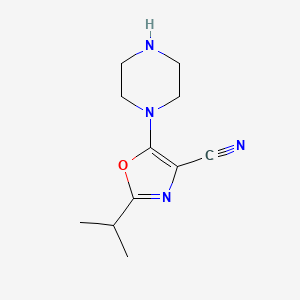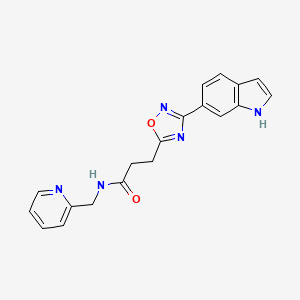![molecular formula C21H23N3O2S B12169424 1-amino-N-(4-ethoxyphenyl)-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12169424.png)
1-amino-N-(4-ethoxyphenyl)-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-氨基-N-(4-乙氧基苯基)-5-甲基-6,7,8,9-四氢噻吩并[2,3-c]异喹啉-2-甲酰胺是一种结构独特的复杂有机化合物,包含噻吩异喹啉核心。
准备方法
1-氨基-N-(4-乙氧基苯基)-5-甲基-6,7,8,9-四氢噻吩并[2,3-c]异喹啉-2-甲酰胺的合成通常涉及多步有机反应。合成路线可能包括以下步骤:
噻吩异喹啉核心的形成: 这可以通过涉及适当起始原料(例如取代苯胺和噻吩衍生物)的环化反应来实现。
功能化: 可以使用标准有机反应(例如亲核取代和胺化)引入氨基和乙氧基苯基基团。
最终组装: 羧酰胺基团在最后一步引入,通常通过使用碳二亚胺或偶联剂等试剂进行酰胺键形成。
工业生产方法可能涉及优化这些步骤以确保高收率和纯度,以及可扩展性。
化学反应分析
1-氨基-N-(4-乙氧基苯基)-5-甲基-6,7,8,9-四氢噻吩并[2,3-c]异喹啉-2-甲酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂氧化,导致形成氧化衍生物。
还原: 可以使用氢化铝锂或硼氢化钠等还原剂进行还原反应,可能导致形成还原胺衍生物。
取代: 该化合物可以发生亲核或亲电取代反应,具体取决于存在的官能团。这些反应的常用试剂包括卤素、烷基化剂和亲核试剂。
科学研究应用
药物化学: 该化合物的独特结构使其成为药物发现和开发的候选药物,特别是在靶向特定生物途径方面。
材料科学: 其结构特性可能有助于开发具有特定电子或光学特性的新材料。
生物学研究: 该化合物可用作探针来研究各种生物过程和分子水平的相互作用。
作用机制
1-氨基-N-(4-乙氧基苯基)-5-甲基-6,7,8,9-四氢噻吩并[2,3-c]异喹啉-2-甲酰胺的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括参与生物途径的酶、受体或其他蛋白质。该化合物的效应通过与其靶标结合来介导,导致其活性调节以及随后的生物反应。
相似化合物的比较
1-氨基-N-(4-乙氧基苯基)-5-甲基-6,7,8,9-四氢噻吩并[2,3-c]异喹啉-2-甲酰胺可以与其他类似化合物进行比较,例如:
喹啉衍生物: 这些化合物具有相似的核心结构,并且已广泛研究其生物活性。
噻吩异喹啉衍生物: 这些化合物也具有噻吩异喹啉核心,在药物化学和材料科学中具有类似的应用。
属性
分子式 |
C21H23N3O2S |
|---|---|
分子量 |
381.5 g/mol |
IUPAC 名称 |
1-amino-N-(4-ethoxyphenyl)-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide |
InChI |
InChI=1S/C21H23N3O2S/c1-3-26-14-10-8-13(9-11-14)24-20(25)19-18(22)17-16-7-5-4-6-15(16)12(2)23-21(17)27-19/h8-11H,3-7,22H2,1-2H3,(H,24,25) |
InChI 键 |
KBDPJEXZXVWUPS-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C4CCCCC4=C(N=C3S2)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12169346.png)
![N-{3-[5-(4-fluorophenyl)thiopheno[3,2-e]pyrimidin-4-yloxy]phenyl}acetamide](/img/structure/B12169349.png)


![N-(1H-indol-6-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12169377.png)
![methyl 1-(2,3,4-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12169388.png)

![N-(2,4-dimethoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B12169391.png)
![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12169398.png)

![N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B12169410.png)

![N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide](/img/structure/B12169418.png)
